Thioridazine hydrochloride

Catalog No.
S002471
CAS No.
130-61-0
M.F
C21H27ClN2S2
M. Wt
407.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioridazine hydrochloride

CAS Number

130-61-0

Product Name

Thioridazine hydrochloride

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;hydrochloride

Molecular Formula

C21H27ClN2S2

Molecular Weight

407.0 g/mol

InChI

InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H

InChI Key

NZFNXWQNBYZDAQ-UHFFFAOYSA-N

SMILES

C[NH+]1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.[Cl-]

Synonyms

Aldazine, Apo Thioridazine, Apo-Thioridazine, ApoThioridazine, Meleril, Mellaril, Melleretten, Melleril, Melleryl, Melzine, Rideril, Sonapax, Thioridazine, Thioridazine HCL, Thioridazine Hydrochloride, Thioridazine neurazpharm, Thioridazine-neurazpharm, Thioridazineneurazpharm, Thiozine

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl

Isomeric SMILES

C[NH+]1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.[Cl-]

Description

The exact mass of the compound Thioridazine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757349. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Mechanisms of Action:

Researchers have employed thioridazine hydrochloride to investigate the mechanisms underlying schizophrenia and other mental illnesses. Its activity on various neurotransmitter systems, including dopamine and serotonin, allows scientists to explore how these systems contribute to psychotic symptoms []. Studies using thioridazine can help elucidate the complex interplay of neurotransmitters in the brain and their role in mental health.

Comparison Studies:

Tioridazine can serve as a reference point when evaluating the efficacy and side effects of newer antipsychotic medications. By comparing the therapeutic effects and adverse reactions of thioridazine with those of novel drugs, researchers can gain valuable insights into the relative safety and effectiveness of new treatment options [].

Investigating Specific Symptoms:

Tioridazine's effects on specific symptoms associated with schizophrenia, such as hallucinations and delusions, have been explored in research settings. This can provide valuable data for developing targeted treatments for these specific aspects of the illness [].

Thioridazine hydrochloride is a phenothiazine derivative primarily used as an antipsychotic medication. It is indicated for the treatment of schizophrenia and other psychotic disorders, particularly when other treatments have failed. The chemical formula for thioridazine hydrochloride is C21H27ClN2S2C_{21}H_{27}ClN_{2}S_{2}, and it is known for its sedative and anticholinergic properties, which contribute to its therapeutic effects while minimizing extrapyramidal side effects compared to first-generation antipsychotics .

Thioridazine hydrochloride carries significant safety concerns, leading to its withdrawal from many markets. The most prominent risk is QT prolongation, which can lead to potentially fatal cardiac arrhythmias. Due to this risk, thioridazine is generally only used when other antipsychotics have proven ineffective or poorly tolerated.

Other potential hazards include:

  • Sedation: Thioridazine can cause drowsiness and dizziness.
  • Extrapyramidal symptoms: While less common than with some other first-generation antipsychotics, thioridazine can still induce movement disorders.
  • Anticholinergic effects: Thioridazine can cause dry mouth, constipation, and urinary retention due to its anticholinergic properties.

Thioridazine undergoes various metabolic transformations, primarily via cytochrome P450 enzymes. The compound is metabolized into several active metabolites, including mesoridazine and sulforidazine, through oxidation processes involving CYP2D6 . Notably, thioridazine can form complexes with melanin, leading to potential hyperpigmentation .

Key Reactions:

  • Oxidation: Thioridazine is oxidized to mesoridazine and sulforidazine.
  • Alkylation: The synthesis involves alkylation of 2-methylthiophenothiazine in the presence of sodium hydride .
  • Formation of Quaternary Salts: It can react with methyl iodide to form quaternary ammonium salts.

Thioridazine exerts its pharmacological effects primarily by blocking dopamine D2 receptors in the mesolimbic pathway, which is crucial for its antipsychotic activity. Additionally, it has significant antagonistic effects on alpha-adrenergic and histaminergic receptors, contributing to its sedative properties .

Pharmacodynamics:

  • Dopamine Receptor Blockade: Reduces psychotic symptoms by decreasing dopaminergic activity.
  • Anticholinergic Effects: Provides sedation and reduces extrapyramidal symptoms.
  • Cardiac Effects: Prolongs QTc interval, which can lead to serious cardiac complications if not monitored .

The synthesis of thioridazine typically involves several key steps:

  • Alkylation of 2-Methylthiophenothiazine: This step uses sodium hydride as a base to facilitate the reaction.
  • Formation of Hydrochloride Salt: The final product is often converted into its hydrochloride form for improved solubility and stability.
  • Catalytic Hydrogenation: In some methods, catalytic hydrogenation in the presence of hydrochloric acid is employed .

Thioridazine is primarily utilized in psychiatric medicine for:

  • Management of Schizophrenia: Effective in reducing symptoms such as hallucinations and delusions.
  • Control of Severe Agitation: Used in acute settings to manage severely disturbed behavior .

Despite its efficacy, thioridazine's use has declined due to concerns about cardiac side effects and the availability of newer antipsychotics with better safety profiles.

Thioridazine interacts with various medications and substances, which can influence its efficacy and safety:

  • Cardiac Medications: Concurrent use with drugs that prolong the QT interval can increase the risk of serious arrhythmias .
  • Antidepressants: Selective serotonin reuptake inhibitors may alter thioridazine metabolism, necessitating dosage adjustments .
  • Hormonal Contraceptives: Thioridazine may reduce the effectiveness of hormonal birth control methods .

Notable Interactions:

  • Aluminum Hydroxide: Decreases absorption of thioridazine.
  • Lithium: Potentially increases risk for neurotoxicity when used together.

Thioridazine shares structural and functional similarities with other phenothiazine derivatives. Here are some comparable compounds:

Compound NameKey CharacteristicsUnique Features
ChlorpromazineFirst-generation antipsychotic; strong D2 receptor antagonistHigher incidence of extrapyramidal symptoms
MesoridazineActive metabolite of thioridazine; similar mechanismLess potent than thioridazine
FluphenazineLong-acting phenothiazine; used for schizophreniaMore effective in long-term management
PerphenazineModerate sedation; effective against positive symptomsLower risk of sedation compared to thioridazine

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

406.1304189 g/mol

Monoisotopic Mass

406.1304189 g/mol

Heavy Atom Count

26

Appearance

Assay:≥98%A crystalline solid

UNII

4WCI67NK8M

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (89.36%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (89.36%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Thioridazine Hydrochloride is the hydrochloride salt form of thioridazine, a piperidine phenothiazine derivative and a dopamine antagonist with antipsychotic property. Thioridazine hydrochloride binds to mesolimbic postsynaptic dopamine receptor D2, thereby decreasing dopamine activity leading to decreased psychotic effects, such as hallucinations and delusions. In addition, this agent binds to serotonin 5-HT2 receptors, resulting in decreased serotonin activity.

MeSH Pharmacological Classification

Dopamine Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

130-61-0

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12

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